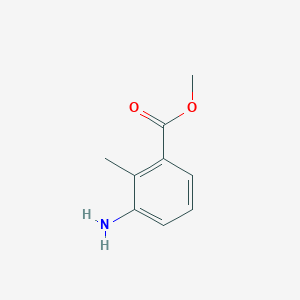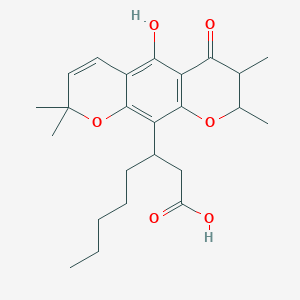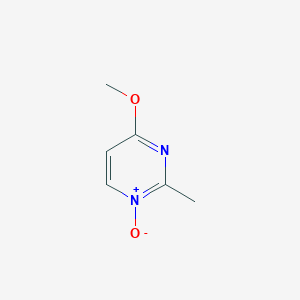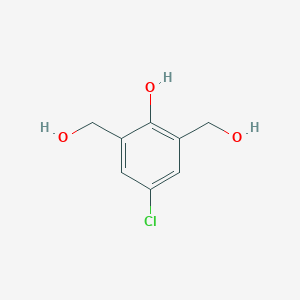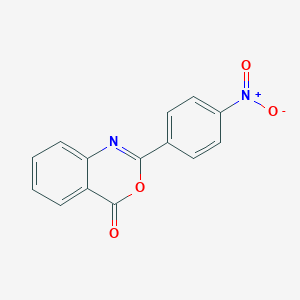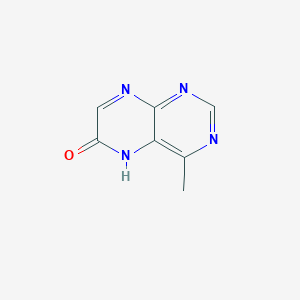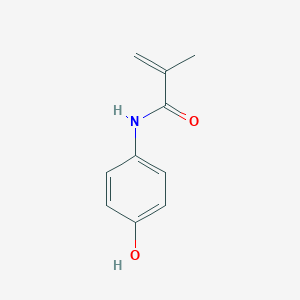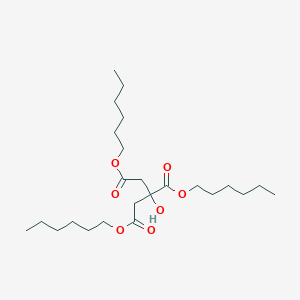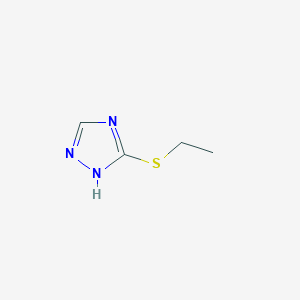
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone, also known as Decalinone, is a cyclic ketone with a molecular formula of C10H16O. It is a colorless liquid that is used in various scientific research applications. The synthesis of Decalinone involves the use of different methods depending on the desired purity and yield.
Wirkmechanismus
The mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is not fully understood. However, it is believed to act as a reducing agent in various chemical reactions. It can also undergo oxidation to form various products. The exact mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems is not known.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone have not been extensively studied. However, it is known to have low toxicity and is not considered to be harmful to human health. It is also not known to have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has several advantages for use in lab experiments. It is a colorless liquid that is relatively easy to handle and store. It is also readily available and affordable. However, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has some limitations, including its low solubility in water and its potential for flammability.
Zukünftige Richtungen
There are several future directions for the study of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. One potential area of research is the development of new and improved synthesis methods that can improve the yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. Another area of research is the investigation of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in biological systems. Further research is needed to determine the mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems and its potential for use in drug discovery. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications, such as in the remediation of contaminated soils and water, should be further explored.
Conclusion:
In conclusion, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is a cyclic ketone that has various scientific research applications. The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, and its purity and yield can be improved by using different solvents and catalysts. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has low toxicity and is not considered to be harmful to human health or the environment. However, further research is needed to determine its potential use in biological systems and its mechanism of action. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications should be further explored.
Synthesemethoden
The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, including catalytic hydrogenation, oxidation, and reduction of ketones. The most commonly used method involves the hydrogenation of 2-naphthyl ketone under high pressure and temperature using a catalyst such as platinum or palladium. The yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone can be improved by using different solvents and catalysts.
Wissenschaftliche Forschungsanwendungen
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has been extensively studied for its potential use in various scientific research applications. One of the most notable applications is its use as a starting material for the synthesis of various compounds such as steroids, terpenes, and other cyclic ketones. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has also been used as a solvent and a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
18938-05-1 |
|---|---|
Produktname |
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone |
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2,3,4,4a,4b,5,6,7,8,8a-decahydro-1H-phenanthren-9-one |
InChI |
InChI=1S/C14H20O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9,11-13H,1-8H2 |
InChI-Schlüssel |
JRMDUKMUBDZKCX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3CCCCC3=CC2=O |
Kanonische SMILES |
C1CCC2C(C1)C3CCCCC3=CC2=O |
Synonyme |
2,3,4,4a,4b,5,6,7,8,8a-Decahydrophenanthren-9(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



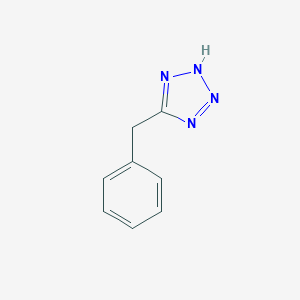
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
